(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one
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Overview
Description
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one: shares structural similarities with other pyrazolone derivatives, such as:
Uniqueness
- Structural Features : The presence of both methoxy and methylsulfanyl groups in the aromatic rings distinguishes it from other pyrazolone derivatives.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-20-12-10-18(11-13-20)23-22(16-17-8-14-21(29-2)15-9-17)24(27)26(25-23)19-6-4-3-5-7-19/h3-16H,1-2H3/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOLRJUESUFUHT-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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